(2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol
Description
(2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol is a bifunctional aromatic alcohol featuring a methoxy-substituted phenyl ring and a 5-methylfuran-2-yl moiety linked via a hydroxymethyl group. Its molecular formula is C₁₄H₁₆O₃ (molecular weight: 232.28 g/mol).
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-6-12(16-3)11(8-9)14(15)13-7-5-10(2)17-13/h4-8,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGPDWGJXKFXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(O2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde groups to the corresponding alcohols under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid and 5-methylfuran-2-carboxylic acid.
Reduction: Formation of 2-methoxy-5-methylphenylmethane and 5-methylfuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have shown that compounds similar to (2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol exhibit promising anticancer properties. For instance, derivatives of furan and phenolic compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural characteristics of this compound may enhance its efficacy as a therapeutic agent against various cancers, particularly due to the presence of both furan and methoxy groups which are known to influence biological activity .
1.2 Neuroprotective Effects
Research into furan-based compounds has indicated potential neuroprotective effects, which could be applicable in treating neurodegenerative diseases such as Alzheimer's. The inhibition of β-secretase (BACE) by certain furan derivatives suggests that this compound could be explored for its capacity to modulate neurodegenerative pathways .
Organic Synthesis
2.1 Multicomponent Reactions (MCRs)
this compound can serve as a versatile building block in multicomponent reactions, which are essential for synthesizing complex organic molecules efficiently. Its hydroxymethyl group allows for further functionalization, making it suitable for reactions such as the Biginelli and Kabachnik-Fields reactions. These reactions can yield valuable products like dihydropyrimidinones and α-aminophosphonates, respectively .
2.2 Photocatalysis
The compound's structure may also facilitate its use in photocatalytic processes, where it could act as a hydrogen donor or participate in light-driven chemical transformations. This application is particularly relevant in green chemistry initiatives aimed at developing sustainable synthetic methodologies .
Materials Science
3.1 Polymer Production
this compound is associated with the production of bio-based polymers from its derivatives. For example, 5-hydroxymethylfurfural (HMF), a precursor related to this compound, has been extensively studied for its potential to produce 2,5-furandicarboxylic acid (FDCA), which is a promising monomer for bio-based plastics . The incorporation of such compounds into polymer matrices can enhance material properties while promoting sustainability.
3.2 Coatings and Composites
The unique chemical properties of furan derivatives allow them to be integrated into coatings and composite materials, providing enhanced durability and environmental resistance. Research indicates that these materials can be derived from renewable resources, aligning with current trends towards sustainability in materials science .
Case Studies
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and furan groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related furan derivatives:
Key Observations:
- Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to amino-substituted analogs (e.g., [5-(4-amino-2-methylphenyl)furan-2-yl]methanol), which may exhibit higher solubility in polar solvents .
- Reactivity: The alcohol group in (5-methylfuran-2-yl)methanol is prone to oxidation, forming humin precursors under ionic liquid conditions . The target compound’s bulky aromatic system may slow such reactions.
Biological Activity
(2-Methoxy-5-methylphenyl)(5-methylfuran-2-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and case studies.
Chemical Structure
The compound features a methanol moiety linked to a 5-methylfuran and a methoxy-substituted phenyl group, which may contribute to its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.37 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and FRAP methods. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value |
|---|---|
| DPPH | 45 µg/mL |
| FRAP | 32 µg/mL |
The antioxidant activity is attributed to the ability of the furan moiety to donate electrons and stabilize free radicals .
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The compound exhibited an IC50 value of 50 µg/mL against HeLa cells, indicating moderate cytotoxicity.
| Cell Line | IC50 Value |
|---|---|
| HeLa | 50 µg/mL |
| HepG2 | 75 µg/mL |
These findings suggest that further investigation into its mechanism of action could reveal novel therapeutic applications in cancer treatment .
The biological activity of this compound is believed to involve multiple pathways:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antioxidant Mechanism : It likely acts by scavenging reactive oxygen species (ROS) and enhancing the body’s endogenous antioxidant defense systems.
- Anticancer Effects : Potentially through induction of apoptosis in cancer cells or inhibition of cell proliferation via modulation of signaling pathways associated with tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of furan compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential use in treating infections caused by these pathogens .
- Antioxidant Properties Evaluation : A comparative analysis published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of several furan derivatives. The study found that this compound exhibited one of the highest antioxidant activities among tested compounds, supporting its use in formulations aimed at oxidative stress mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
